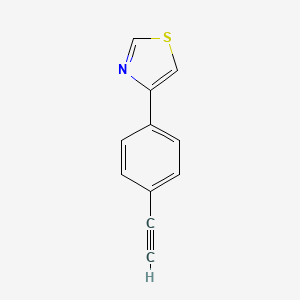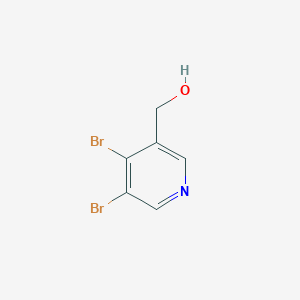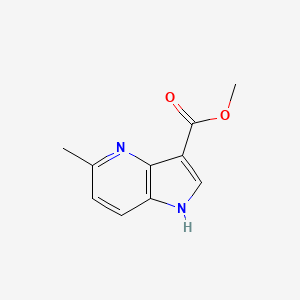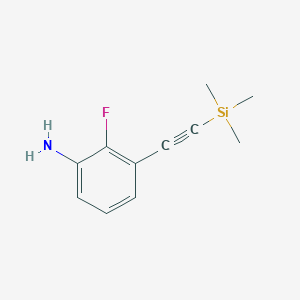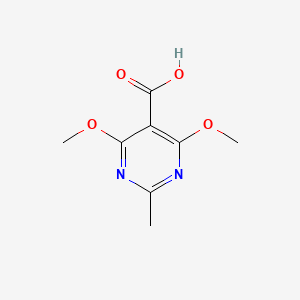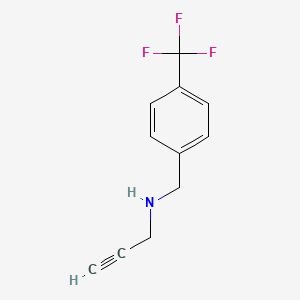
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further linked to a prop-2-yn-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-(Trifluoromethyl)benzylamine is reacted with propargyl bromide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Cycloaddition Reactions: The alkyne group in the compound makes it suitable for cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the benzylamine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride.
Cycloaddition: Copper(I) catalysts and azides for the formation of triazoles.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amines and Amides: Resulting from substitution reactions.
Alcohols and Ketones: Products of oxidation reactions.
Scientific Research Applications
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals for pest control and plant growth regulation.
Mechanism of Action
The mechanism of action of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine.
N-(4-Fluorobenzyl)prop-2-yn-1-amine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
N-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine: Similar structure but with the trifluoromethyl group attached directly to the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and alkyne groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the alkyne group allows for versatile chemical modifications.
Properties
Molecular Formula |
C11H10F3N |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H10F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h1,3-6,15H,7-8H2 |
InChI Key |
PSMDIFMJWUIWGW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



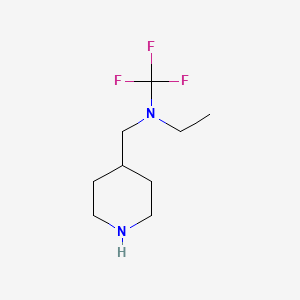
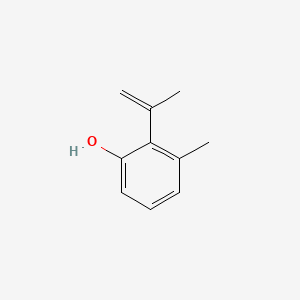
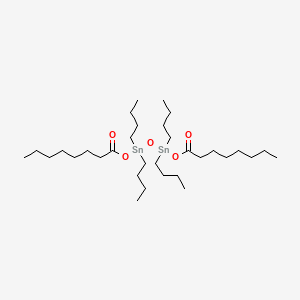

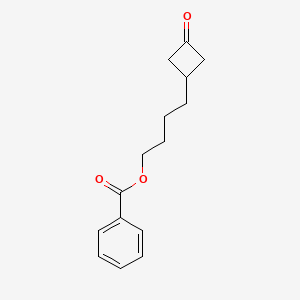
![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
